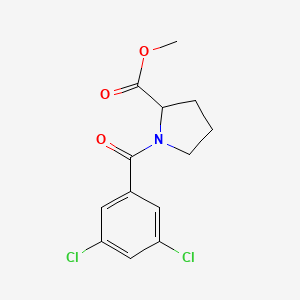
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate, also known as MDBP, is a synthetic compound that has been used in scientific research for many years. MDBP is a pyrrolidine derivative that belongs to the class of psychoactive substances known as cathinones. Cathinones are a group of synthetic compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system.
Mechanism of Action
The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate is not fully understood, but it is thought to involve the release of dopamine and serotonin in the brain. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate may also inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. Studies have shown that Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate can increase heart rate and blood pressure, as well as cause hyperthermia. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has also been shown to increase locomotor activity in animals.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This allows researchers to have a consistent and reliable source of the compound for their experiments. However, one limitation of using Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate in lab experiments is that its effects on the central nervous system are not fully understood, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are a number of future directions for research on Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate. One area of research could be to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease. Another area of research could be to investigate its effects on the immune system, as some studies have suggested that cathinones may have immunomodulatory effects. Additionally, more research is needed to fully understand the potential side effects of Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate and its long-term effects on the central nervous system.
Synthesis Methods
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine, followed by esterification with methanol. Another method involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine, followed by the addition of sodium methoxide.
Scientific Research Applications
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has stimulant effects similar to those of other cathinones, such as methcathinone and mephedrone. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has also been shown to have effects on the dopamine and serotonin systems in the brain.
properties
IUPAC Name |
methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-19-13(18)11-3-2-4-16(11)12(17)8-5-9(14)7-10(15)6-8/h5-7,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSVJAESYTWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)